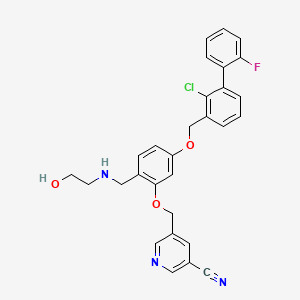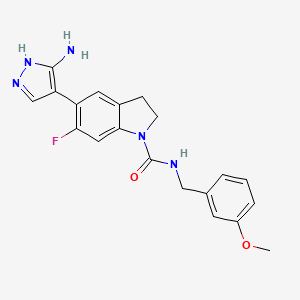
Rock-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Rock-IN-9 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound demonstrates favorable pharmacokinetic properties in mice, achieving high in vivo exposure and oral bioavailability at low doses .
化学反応の分析
Rock-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Rock-IN-9 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the ROCK signaling pathway and its role in various chemical processes.
Biology: this compound is used to investigate the effects of ROCK inhibition on cell proliferation, migration, and apoptosis.
Medicine: It has potential therapeutic applications in treating diseases such as glaucoma, cancer, and cardiovascular disorders due to its ability to modulate the ROCK pathway
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ROCK pathway.
作用機序
Rock-IN-9 exerts its effects by inhibiting the activity of Rho-associated protein kinase. The ROCK signaling pathway is involved in various cellular events, including cell proliferation, cytoskeleton modulation, and cell adhesion . By inhibiting ROCK, this compound disrupts these processes, leading to changes in cell behavior and function. The molecular targets of this compound include the ROCK-I and ROCK-II isoforms, which are serine/threonine kinases involved in the phosphorylation of various substrates .
類似化合物との比較
Rock-IN-9 is unique among ROCK inhibitors due to its specific pharmacokinetic properties and cytotoxicity profile. Similar compounds include:
Y-27632: Another ROCK inhibitor with similar effects on cell proliferation and cytoskeleton modulation.
Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.
Netarsudil: A ROCK inhibitor used in the treatment of glaucoma.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications .
This compound stands out due to its high in vivo exposure and oral bioavailability at lower doses, making it a promising candidate for further research and development .
特性
分子式 |
C20H20FN5O2 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
5-(5-amino-1H-pyrazol-4-yl)-6-fluoro-N-[(3-methoxyphenyl)methyl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C20H20FN5O2/c1-28-14-4-2-3-12(7-14)10-23-20(27)26-6-5-13-8-15(17(21)9-18(13)26)16-11-24-25-19(16)22/h2-4,7-9,11H,5-6,10H2,1H3,(H,23,27)(H3,22,24,25) |
InChIキー |
YCJDCYVAPRKXDT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCC3=CC(=C(C=C32)F)C4=C(NN=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



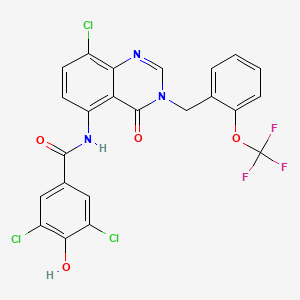
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)


![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12376031.png)
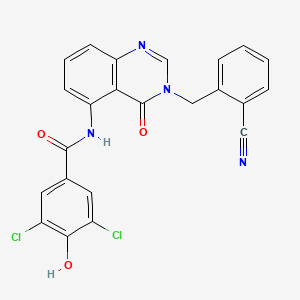
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
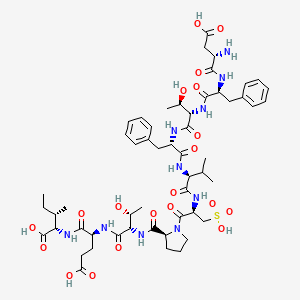
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
